![molecular formula C9H8BrClO2 B1442322 3-(2-Bromo-5-chlorophenyl)propanoic acid CAS No. 66192-05-0](/img/structure/B1442322.png)
3-(2-Bromo-5-chlorophenyl)propanoic acid
Overview
Description
“3-(2-Bromo-5-chlorophenyl)propanoic acid” is a compound that contains a propanoic acid group attached to a phenyl group, which is substituted with bromine and chlorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenylpropanoic acid precursor with bromine and chlorine sources .Molecular Structure Analysis
The molecular formula of “this compound” is C9H8BrClO2 . It contains a carboxylic acid group (-COOH), a phenyl ring, and halogen substituents (bromine and chlorine) .Chemical Reactions Analysis
As a carboxylic acid, “this compound” can participate in typical acid-base reactions, forming salts with bases . The bromine and chlorine substituents might also undergo nucleophilic aromatic substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. As a carboxylic acid, it is likely to be a solid at room temperature . It’s also likely to have a relatively high melting point due to the presence of the polar carboxylic acid group .Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Derivatives: The reactivity of compounds related to 3-(2-Bromo-5-chlorophenyl)propanoic acid is notable in the synthesis of various derivatives. For instance, 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield 3-(triphenylgermyl)propanoic acid. This process demonstrates the potential for creating diverse compounds with unique properties (Qiang et al., 2010).
Chromatography and Separation Techniques
- Enantioseparation Studies: The influence of chlorine substituents in the chiral separation of related compounds, such as 2-(chlorophenyl)propanoic acids, has been studied using countercurrent chromatography. This research provides insights into the separation techniques applicable to similar compounds (Yang Jin et al., 2019).
Biological Activity
- Antitubercular and Antimicrobial Activities: Compounds like 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles, which are structurally related to this compound, have been investigated for their potential biological activities, including antitubercular and antimicrobial properties. This highlights the possible therapeutic applications of such compounds (Popat et al., 2004).
Electronic and Optical Properties
- Electronic and Non-Linear Optical Properties: The study of 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives has revealed interesting electronic and non-linear optical properties. Such research is crucial for understanding the electronic behavior and potential applications of related compounds (Nazeer et al., 2020).
Chemical Synthesis and Applications
- Facilitating Synthesis Procedures: Research on compounds like 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, which shares a similar halogenated phenyl group, showcases advancements in synthesis procedures that are potentially applicable to this compound. These procedures emphasize efficiency and enantiomeric purity (Zhang et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 3-(2-Bromo-5-chlorophenyl)propanoic acid may also interact with various biological targets.
Mode of Action
Based on its structural similarity to other compounds, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation
Biochemical Pathways
Similar compounds have been shown to participate in a variety of biological activities, suggesting that this compound may also influence multiple pathways .
Pharmacokinetics
It’s worth noting that similar carboxylic acids typically undergo metabolism via conversion to their corresponding coenzyme a (coa) derivatives .
Result of Action
Based on its structural similarity to other compounds, it may have a variety of biological activities .
Action Environment
It’s worth noting that similar compounds can be influenced by various factors, such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-bromo-5-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEPCMSCBNSTMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66192-05-0 | |
Record name | 3-(2-bromo-5-chlorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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